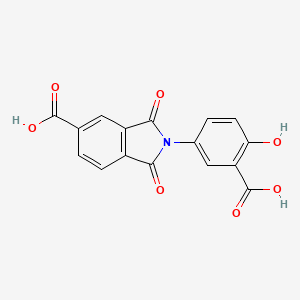

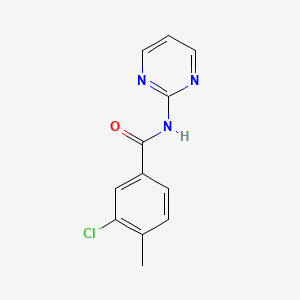

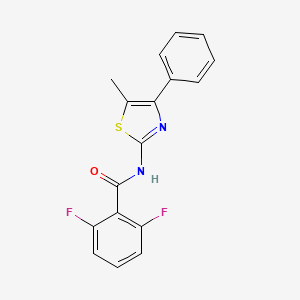

N~1~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds related to N1-(3-methylphenyl)-N2-(phenylsulfonyl)glycinamide involves the use of (phenylsulfonyl)methylation reactions, which have been developed to access various (phenylsulfonyl)methylated compounds efficiently. A notable method involves visible-light-promoted radical (phenylsulfonyl)methylation reactions starting from bromomethyl phenyl sulfone derivatives, providing a mild and efficient access pathway (Liu & Li, 2016).

Molecular Structure Analysis

Molecular and crystal structure analyses are crucial for understanding the chemical behavior and potential applications of chemical compounds. For instance, lanthanide(III) complexes of N,N-bis(2-hydroxyethyl)glycinate (bicinate, bicH2−) have been studied, providing insights into their 9-coordinate, tricapped trigonal prismatic ligand environment. Such analyses contribute to our understanding of the structural characteristics of similar compounds, including those related to N1-(3-methylphenyl)-N2-(phenylsulfonyl)glycinamide (Messimeri et al., 2002).

Chemical Reactions and Properties

Chemical reactions involving N1-(3-methylphenyl)-N2-(phenylsulfonyl)glycinamide derivatives are diverse. For example, papain hydrolysis of X-phenyl-N-methanesulfonyl glycinates highlights the significance of understanding the reaction mechanisms and the factors influencing them, such as the effect of substituents on the hydrolysis rate (Carotti et al., 1984).

Physical Properties Analysis

The physical properties of chemical compounds, including N1-(3-methylphenyl)-N2-(phenylsulfonyl)glycinamide, can be elucidated through various spectroscopic and crystallographic techniques. Studies on related compounds, such as the synthesis and characterization of lanthanide-potassium biphenyl-3,3'-disulfonyl-4,4'-dicarboxylate frameworks, provide insights into gas sorption, proton conductivity, and luminescent sensing of metal ions, which are critical for material science applications (Zhou et al., 2016).

Chemical Properties Analysis

The chemical properties of N1-(3-methylphenyl)-N2-(phenylsulfonyl)glycinamide and its derivatives, such as reactivity, stability, and interaction with other molecules, can be investigated through various chemical reactions. For example, three-component coupling reactions involving sulfonylimidates, silyl glyoxylates, and N-tert-butanesulfinyl aldimines efficiently provide cyclic N-sulfonylamidines, demonstrating the compound's versatility in synthetic chemistry (Yao & Lu, 2011).

properties

IUPAC Name |

2-(benzenesulfonamido)-N-(3-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3S/c1-12-6-5-7-13(10-12)17-15(18)11-16-21(19,20)14-8-3-2-4-9-14/h2-10,16H,11H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYDOPOOQGWHCHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CNS(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(benzenesulfonamido)-N-(3-methylphenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(methylthio)-4-(1-pyrrolidinyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B5851670.png)

![N'-[(3-cyclopentylpropanoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5851694.png)

![9-tert-butyl-3,3-dimethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B5851702.png)

![N-(4-chlorobenzyl)-2-[(2-chlorobenzyl)thio]acetamide](/img/structure/B5851709.png)

![ethyl 2-amino-1-(3-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5851719.png)

![1-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]azepane](/img/structure/B5851726.png)